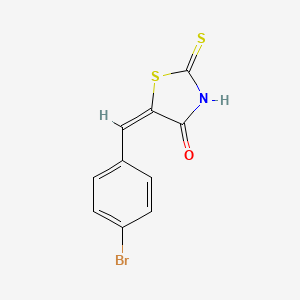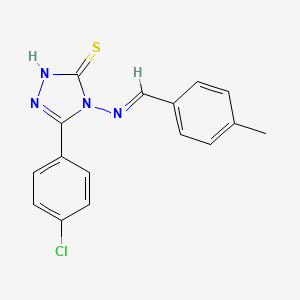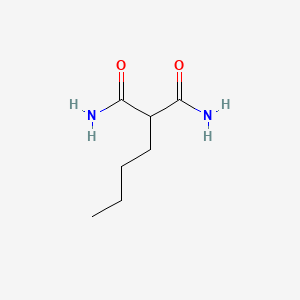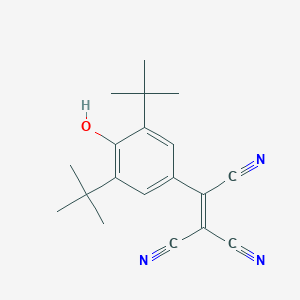
5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one is a chemical compound with the molecular formula C10H7BrN2OS. This compound is known for its unique structure, which includes a thiazolidinone ring substituted with a bromo-benzylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against certain tumor cell lines.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of tumor cell proliferation. Additionally, the compound’s ability to form hydrogen bonds and interact with nucleic acids contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chloro-benzylidene)-2-thioxo-thiazolidin-4-one
- 5-(4-Methoxy-benzylidene)-2-thioxo-thiazolidin-4-one
- 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced properties .
Propiedades
Fórmula molecular |
C10H6BrNOS2 |
|---|---|
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6BrNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Clave InChI |
ZVYBZARCCHWNBP-VMPITWQZSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)Br |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997590.png)

![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11997599.png)
![2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B11997611.png)
![Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11997621.png)
![methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11997622.png)
![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B11997637.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11997640.png)

![2-(4-chlorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11997661.png)
![N'-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11997670.png)
